molecular formula C10H9NO3 B8455520 5-(2-Methylphenyl)oxazolidine-2,4-dione

5-(2-Methylphenyl)oxazolidine-2,4-dione

Cat. No. B8455520
M. Wt: 191.18 g/mol
InChI Key: LKXXYQWSDWFHTD-UHFFFAOYSA-N
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Patent
US04399296

Procedure details

By the procedure of Example 3, ethyl 1-hydroxy-1-(2-methylphenyl)methanecarboximidate hydrochloride (14.4 g.) in 500 ml. of tetrahydrofuran was converted to toluene recrystallized 5-(2-methylphenyl)oxazolidine-2,4-dione (9.1 g., 77%, m.p. 111°-113° C., m/e 191).
Name
ethyl 1-hydroxy-1-(2-methylphenyl)methanecarboximidate hydrochloride
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[OH:2][CH:3]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15])[C:4](=[NH:8])[O:5]CC.[O:16]1CCC[CH2:17]1>C1(C)C=CC=CC=1>[CH3:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH:3]1[O:2][C:17](=[O:16])[NH:5][C:4]1=[O:8] |f:0.1|

Inputs

Step One
Name
ethyl 1-hydroxy-1-(2-methylphenyl)methanecarboximidate hydrochloride
Quantity
14.4 g
Type
reactant
Smiles
Cl.OC(C(OCC)=N)C1=C(C=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recrystallized 5-(2-methylphenyl)oxazolidine-2,4-dione (9.1 g., 77%, m.p. 111°-113° C., m/e 191)

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC=C1)C1C(NC(O1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.